![molecular formula C36H48BP B135759 Tri-tert-butylphosphonium Tetraphenylborate CAS No. 131322-08-2](/img/structure/B135759.png)
Tri-tert-butylphosphonium Tetraphenylborate
Overview
Description
Tri-tert-butylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C36H48BP and a molecular weight of 522.56 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Tri-tert-butylphosphonium Tetraphenylborate consists of 36 carbon atoms, 48 hydrogen atoms, 1 boron atom, and 1 phosphorus atom .Chemical Reactions Analysis
Tri-tert-butylphosphonium Tetraphenylborate is used as a ligand in various reactions. For instance, it is used in the palladium-catalyzed enantioselective alpha-arylation of N-boc-pyrrolidine . It is also used with a palladium (0)-15-membered, triolefinic, macrocycle in Suzuki cross-coupling reactions of aryl bromides and chlorides .Physical And Chemical Properties Analysis
Tri-tert-butylphosphonium Tetraphenylborate is a solid at 20°C and should be stored under inert gas . It is air-sensitive . .Scientific Research Applications
Synthesis of Palladium Nanoparticles
Tri-tert-butylphosphonium Tetraphenylborate has been used as a stabilizer for the formation of palladium nanoparticles (PdNPs). The PdNPs, stabilized by a series of phosphonium salts, were applied as catalysts of the Suzuki cross-coupling reaction .
Suzuki Cross-Coupling Reactions
This compound has been employed with a Pd (0)-15-membered, triolefinic, macrocyle in Suzuki cross-coupling reactions of aryl bromides and chlorides . It’s also used in the Suzuki cross-coupling reactions of aryl bromides and chlorides with a palladium (0)-15-membered, triolefinic, macrocyle .
Heck Coupling Reactions
Tri-tert-butylphosphonium Tetraphenylborate is also used in Heck coupling of non-activated vinyl tosylates with electron deficient olefins .
Enantioselective α−Arylation
This compound is a ligand used in the palladium-catalyzed enantioselective α−arylation of N-boc-pyrrolidine .
Stabilization of Metal Nanoparticles
All investigated phosphonium salts, including Tri-tert-butylphosphonium Tetraphenylborate, were found to be excellent stabilizers of metal nanoparticles of small catalytically active size with a narrow size distribution .
Prevention of Agglomeration and Precipitation
The presence of phosphonium salts, including Tri-tert-butylphosphonium Tetraphenylborate, prevented agglomeration and precipitation during the catalytic reaction .
Safety and Hazards
Mechanism of Action
Target of Action
Tri-tert-butylphosphonium Tetraphenylborate is primarily used as a ligand in palladium-catalyzed reactions . The compound’s primary targets are therefore the palladium catalysts used in these reactions.
Mode of Action
The compound interacts with its targets by binding to the palladium catalysts, thereby influencing the course of the reaction . This interaction can lead to changes in the reaction’s selectivity and efficiency.
Biochemical Pathways
Tri-tert-butylphosphonium Tetraphenylborate is involved in various organic synthesis reactions, such as the Suzuki cross-coupling reactions of aryl bromides and chlorides . These reactions are part of larger biochemical pathways involved in the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of Tri-tert-butylphosphonium Tetraphenylborate’s action are primarily observed in the context of chemical reactions. For instance, in palladium-catalyzed reactions, the compound can influence the yield and selectivity of the reaction .
Action Environment
The action, efficacy, and stability of Tri-tert-butylphosphonium Tetraphenylborate can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas at 2-8°C . It is also soluble in methylene chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water . These properties can affect how the compound behaves in different environments and reaction conditions.
properties
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butylphosphonium Tetraphenylborate | |
CAS RN |
131322-08-2 | |
Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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